molecular formula C7H7NO2 B1303123 2-Methylisonicotinic acid CAS No. 4021-11-8

2-Methylisonicotinic acid

Cat. No. B1303123
CAS RN: 4021-11-8
M. Wt: 137.14 g/mol
InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-N
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Patent
US08575144B2

Procedure details

To a mechanically (overhead) stirred solution of 2,4-lutidine (140 g, 1.31 mol) in water (1500 mL) was added KMnO4 (412 g, 2.61 mol) portion-wise at 80° C. over a period of 3 h, taking care to allow each portion to react before adding the next. The reaction mixture was then stirred at 80° C. for overnight. The solution was allowed to settle and the aqueous layer separated from the precipitated MnO2. The water was then removed under reduced pressure to produce a volume of approximately 400 mL. Remaining water was chilled in an ice bath and acidified to pH 3.0 with dilute HCl. Solid was allowed to precipitate for an addition hour, then filtered and dried under high vacuum at 50° C. for 48 h to give white solid product (54.9 g, 30% yield).
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
412 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][C:2]=1[CH3:8].[O-:9][Mn](=O)(=O)=O.[K+].Cl.[OH2:16]>>[CH3:8][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:16])[CH:5]=[CH:6][N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C)C
Name
Quantity
1500 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
412 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 80° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
before adding the next
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated from the precipitated MnO2
CUSTOM
Type
CUSTOM
Details
The water was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a volume of approximately 400 mL
CUSTOM
Type
CUSTOM
Details
to precipitate for an addition hour
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 50° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54.9 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.